2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienylamine and an α,β-unsaturated carbonyl compound.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde under basic conditions.
Dimethylaminomethylation: The dimethylaminomethyl group can be introduced using formaldehyde and dimethylamine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]pyrrole core.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-6-((methylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
- 2-Benzylidene-6-((ethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
Uniqueness
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Biological Activity
2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one, a compound with the CAS number 1154-62-7, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂OS |
Molecular Weight | 284.376 g/mol |
Density | 1.309 g/cm³ |
Boiling Point | 462.6 °C |
Flash Point | 233.5 °C |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, it has been studied for its inhibitory effects on tyrosinase , an enzyme critical in melanin synthesis. Inhibition of tyrosinase can lead to reduced melanin production, making it a candidate for treating hyperpigmentation disorders.
Tyrosinase Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on mushroom tyrosinase:
- In vitro assays showed that the compound inhibited tyrosinase activity with an IC₅₀ value of approximately 4.7 μM , indicating a strong binding affinity to the enzyme's active site .
- The inhibition mechanism was characterized using Lineweaver–Burk plots, which revealed competitive inhibition patterns against l-DOPA as a substrate .
Antioxidant Activity
The compound also exhibits antioxidant properties:
- In DPPH radical scavenging assays, it demonstrated effective free radical scavenging abilities comparable to standard antioxidants .
- The antioxidant activity was linked to its ability to reduce oxidative stress in cellular models, suggesting potential applications in oxidative stress-related disorders.
Cytotoxicity and Cell Viability
Evaluations of cytotoxicity using B16F10 murine melanoma cells indicated that:
- The compound did not exhibit significant cytotoxic effects at concentrations ≤20 μM over 48 and 72 hours .
- However, at higher concentrations, particularly with analogs related to this compound, cytotoxic effects were observed, necessitating further investigation into the structure-activity relationship (SAR) for safety assessments .
Case Studies and Research Findings
- Study on Melanin Production :
-
Comparative Analysis with Other Compounds :
- Comparative studies with other benzylidene derivatives showed that this compound had superior inhibitory effects on tyrosinase compared to several analogs .
- The structure-activity relationship revealed that modifications at specific positions on the thieno-pyrrole scaffold could enhance or diminish biological activity.
Properties
CAS No. |
1154-62-7 |
---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-[(dimethylamino)methyl]-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)10-12-9-17-14-15(19)13(20-16(12)14)8-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3/b13-8- |
InChI Key |
BEUQSHHFORBOIR-JYRVWZFOSA-N |
Isomeric SMILES |
CN(C)CC1=CNC2=C1S/C(=C\C3=CC=CC=C3)/C2=O |
Canonical SMILES |
CN(C)CC1=CNC2=C1SC(=CC3=CC=CC=C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.